

Spectroscopic Profile of D-Prolinol: A Technical Guide

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Compound of Interest

Compound Name: *D-Prolinol*

Cat. No.: *B1301034*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **D-Prolinol**, a versatile chiral building block crucial in asymmetric synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide a detailed map of the hydrogen and carbon framework of **D-Prolinol**. The data presented here is for L-Prolinol, the enantiomer of **D-Prolinol**; the chemical shifts are identical for both enantiomers.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **D-Prolinol** in CDCl_3 exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.94	m	1H	H on C2
~3.56	m	1H	H on C5a
~3.38	m	1H	H on C5b
~3.21	m	1H	H on C α
~2.93	m	2H	CH ₂ on C4
~1.77	m	4H	CH ₂ on C3, CH ₂ on C β

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of **D-Prolinol**.

Chemical Shift (δ) ppm	Assignment
~67.0	C5
~60.0	C2
~46.0	C α
~28.0	C3
~25.0	C4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **D-Prolinol**, a primary alcohol and a secondary amine, will show characteristic absorption bands for O-H, N-H, and C-O stretching vibrations.

Wavenumber (cm-1)	Vibration Type	Functional Group
3400 - 3200 (broad)	O-H stretch	Alcohol
3350 - 3310	N-H stretch	Secondary Amine
2960 - 2850	C-H stretch	Alkane
1150 - 1050	C-O stretch	Primary Alcohol
1150 - 1020	C-N stretch	Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **D-Prolinol** (molar mass: 101.15 g/mol), the mass spectrum would show a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Possible Fragment
101	Base Peak (100)	[M] ⁺ (Molecular Ion)
70	High	[M - CH ₂ OH] ⁺
43	Medium	[C ₃ H ₇] ⁺
30	Medium	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **D-Prolinol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube. Ensure the sample is free of any solid particles.[\[1\]](#)
- Data Acquisition:

- Place the NMR tube in the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse program.
- For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.[\[2\]](#)
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy (ATR Method)

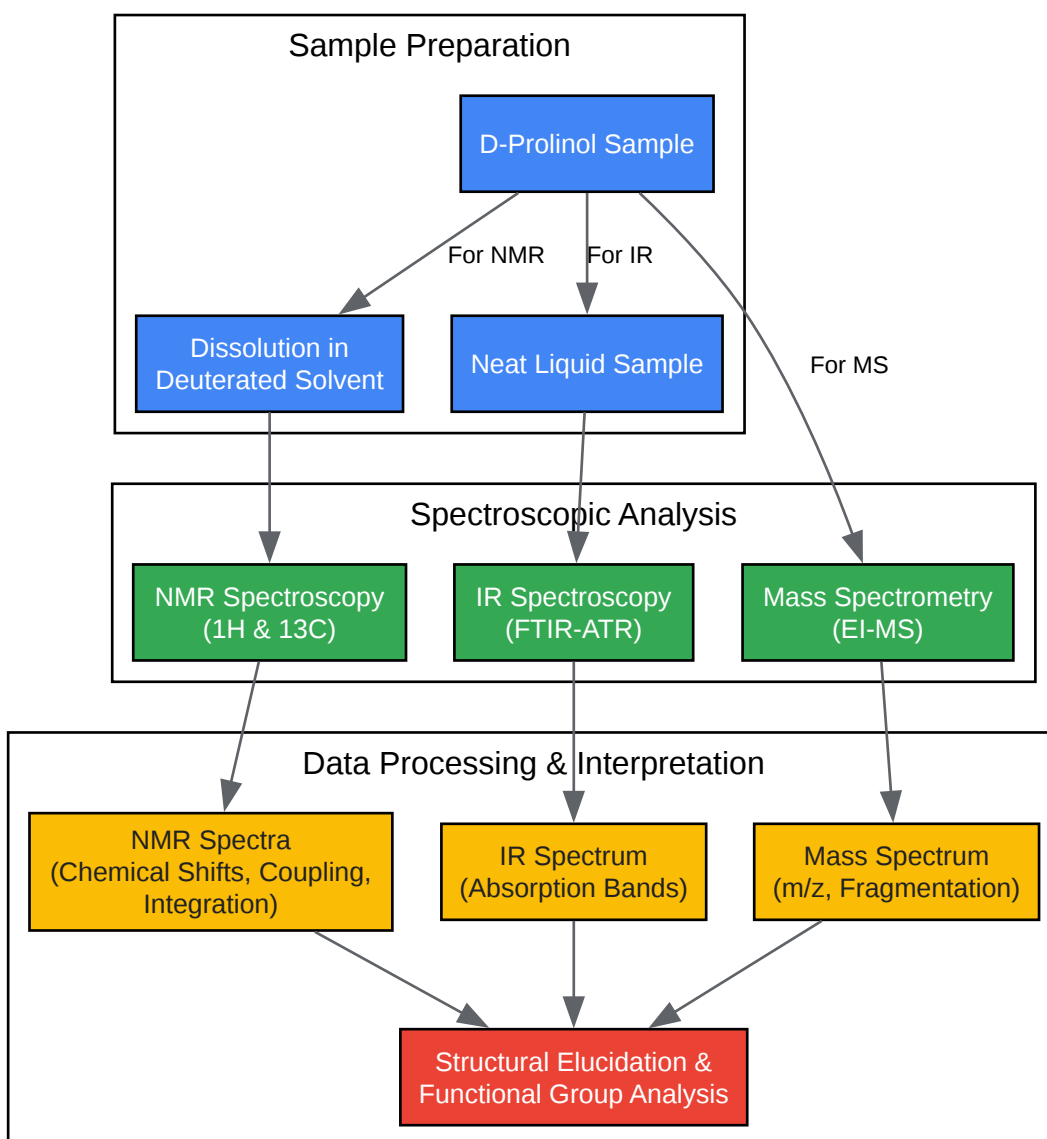
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[\[3\]](#)
- Sample Application: Place a small drop of neat **D-Prolinol** liquid onto the ATR crystal, ensuring complete coverage.[\[4\]](#)
- Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).[\[5\]](#)
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the **D-Prolinol** sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]
- **Detection:** The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical sample like **D-Prolinol**.



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